molecular formula C14H16N2O2 B2920213 Tert-butyl 5-aminoisoquinoline-1-carboxylate CAS No. 2287272-28-8

Tert-butyl 5-aminoisoquinoline-1-carboxylate

Cat. No.: B2920213
CAS No.: 2287272-28-8
M. Wt: 244.294
InChI Key: KCVAGSDMVSOXSP-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminoisoquinoline-1-carboxylate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminoisoquinoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Nitration: Isoquinoline undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Carboxylation: The aminoisoquinoline is then subjected to carboxylation to introduce the carboxylate group.

    Tert-butyl Protection: Finally, the carboxylate group is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other oxidized forms.

    Reduction: The compound can also undergo reduction reactions, where the carboxylate group can be reduced to an alcohol or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation Products: Nitroisoquinoline derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

Tert-butyl 5-aminoisoquinoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 5-aminoisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of tert-butyl 5-aminoisoquinoline-1-carboxylate, lacking the tert-butyl, amino, and carboxylate groups.

    Quinoline: A structurally related compound with a similar aromatic ring system but different functional groups.

    Tert-butyl 5-nitroisoquinoline-1-carboxylate: A similar compound with a nitro group instead of an amino group.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. The amino group offers potential sites for further functionalization, and the carboxylate group enhances the compound’s solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl 5-aminoisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-10-5-4-6-11(15)9(10)7-8-16-12/h4-8H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVAGSDMVSOXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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